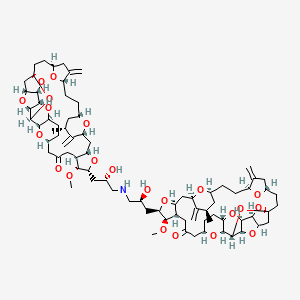

Eribulin Dimer Impurity

Description

Properties

Molecular Formula |

C80H115NO22 |

|---|---|

Molecular Weight |

1442.8 g/mol |

IUPAC Name |

(1S,3S,6S,9S,12S,14R,16R,18S,20R,21R,22S,26R,29S,31R,32S,33R,35R,36S)-20-[(2S)-2-hydroxy-3-[[(2S)-2-hydroxy-3-[(1S,3S,6S,9S,12S,14R,16R,18S,20R,21R,22S,26R,29S,31R,32S,33R,35R,36S)-21-methoxy-14-methyl-8,15-dimethylidene-24-oxo-2,19,30,34,37,39,40,41-octaoxanonacyclo[24.9.2.13,32.13,33.16,9.112,16.018,22.029,36.031,35]hentetracontan-20-yl]propyl]amino]propyl]-21-methoxy-14-methyl-8,15-dimethylidene-2,19,30,34,37,39,40,41-octaoxanonacyclo[24.9.2.13,32.13,33.16,9.112,16.018,22.029,36.031,35]hentetracontan-24-one |

InChI |

InChI=1S/C80H115NO22/c1-37-21-47-9-13-55-39(3)23-51(88-55)17-19-79-33-65-71(100-79)73-75(98-65)77(102-79)69-57(96-73)15-11-49(92-69)25-43(82)27-53-61(31-59(90-47)41(37)5)94-63(67(53)86-7)29-45(84)35-81-36-46(85)30-64-68(87-8)54-28-44(83)26-50-12-16-58-70(93-50)78-76-74(97-58)72-66(99-76)34-80(101-72,103-78)20-18-52-24-40(4)56(89-52)14-10-48-22-38(2)42(6)60(91-48)32-62(54)95-64/h37-38,45-78,81,84-85H,3-6,9-36H2,1-2,7-8H3/t37-,38-,45+,46+,47+,48+,49-,50-,51+,52+,53+,54+,55+,56+,57+,58+,59-,60-,61+,62+,63-,64-,65-,66-,67-,68-,69+,70+,71+,72+,73+,74+,75-,76-,77+,78+,79+,80+/m1/s1 |

InChI Key |

ANOFFCZOLVRTSP-VCSYOIIJSA-N |

Isomeric SMILES |

C[C@@H]1C[C@@H]2CC[C@H]3C(=C)C[C@@H](O3)CC[C@]45C[C@@H]6[C@H](O4)[C@H]7[C@@H](O6)[C@@H](O5)[C@@H]8[C@@H](O7)CC[C@@H](O8)CC(=O)C[C@H]9[C@H](C[C@H](C1=C)O2)O[C@@H]([C@@H]9OC)C[C@@H](CNC[C@H](C[C@@H]1[C@@H]([C@H]2CC(=O)C[C@H]3CC[C@H]4[C@H](O3)[C@H]3[C@H]5[C@@H](O4)[C@@H]4[C@H](O5)C[C@@](O4)(O3)CC[C@H]3CC(=C)[C@@H](O3)CC[C@H]3C[C@H](C(=C)[C@H](O3)C[C@@H]2O1)C)OC)O)O |

Canonical SMILES |

CC1CC2CCC3C(=C)CC(O3)CCC45CC6C(O4)C7C(O6)C(O5)C8C(O7)CCC(O8)CC(=O)CC9C(CC(C1=C)O2)OC(C9OC)CC(CNCC(CC1C(C2CC(=O)CC3CCC4C(O3)C3C5C(O4)C4C(O5)CC(O4)(O3)CCC3CC(=C)C(O3)CCC3CC(C(=C)C(O3)CC2O1)C)OC)O)O |

Origin of Product |

United States |

Structural Characterization and Elucidation of Eribulin Dimer Impurities

Methodologies for Impurity Structure Elucidation

The definitive identification of complex impurities such as the Eribulin (B193375) dimer necessitates a multifaceted analytical approach. The low levels at which these impurities are often present, combined with their structural similarity to the API, require highly sensitive and specific techniques.

High-Resolution Mass Spectrometry Techniques (e.g., LC-MS, Q-tof MS, MS/MS)

High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) is a cornerstone in the analysis of pharmaceutical impurities. Techniques such as time-of-flight (TOF) and Orbitrap mass spectrometry provide highly accurate mass measurements, enabling the determination of elemental compositions for unknown compounds.

In the context of the Eribulin dimer impurity, LC-MS would be employed to separate the impurity from the main Eribulin peak and other related substances. Subsequent analysis by a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) instrument, would yield a precise mass for the molecular ion of the dimer. This accurate mass is the first crucial piece of evidence in proposing a molecular formula.

Furthermore, tandem mass spectrometry (MS/MS) plays a pivotal role in structural elucidation. By isolating the molecular ion of the dimer and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is generated. Analysis of these fragment ions provides vital information about the connectivity of the molecule, including the nature of the linkage between the two Eribulin monomers. By comparing the fragmentation pattern of the dimer to that of Eribulin itself, analysts can deduce the location of the covalent bond forming the dimer.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., LC-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the unambiguous structure determination of organic molecules. For impurities that can be isolated in sufficient quantity (typically in the microgram to milligram range), a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments can fully define the molecular structure, including its stereochemistry.

Techniques such as 1H NMR provide information on the number and chemical environment of protons, while 13C NMR reveals the carbon skeleton. Advanced 2D NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish connectivity between protons and carbons, piecing together the molecular puzzle.

For impurities that are difficult to isolate, hyphenated techniques like LC-NMR can be employed. In this setup, the impurity is separated by HPLC and the eluent is directly transferred to the NMR spectrometer for analysis. While less sensitive than traditional NMR, LC-NMR can provide valuable structural information on transient or low-level impurities without the need for extensive purification.

Spectroscopic and Chromatographic Orthogonal Approaches

To ensure the comprehensive identification and separation of impurities, a strategy employing orthogonal analytical methods is often utilized. Orthogonality in this context refers to the use of techniques that rely on different chemical or physical principles for separation and detection.

In chromatography, this can be achieved by using two different HPLC columns with dissimilar stationary phases (e.g., a C18 reversed-phase column and a phenyl-hexyl column) or by employing different mobile phase conditions (e.g., varying pH or organic modifier). The goal is to ensure that any impurity that might co-elute with the main peak or another impurity in one system is well-separated in the orthogonal system.

This chromatographic data is then combined with orthogonal spectroscopic detection methods. For example, a diode array detector (DAD) or ultraviolet (UV) detector provides information on the chromophores present in the molecule, while a mass spectrometer provides mass-to-charge ratio and fragmentation data. The combination of these orthogonal approaches provides a high degree of confidence in the identification and quantification of impurities like the Eribulin dimer.

Proposed Structures of Eribulin Dimer Impurities

Based on available data, a proposed structure for a significant this compound has been put forward, primarily stemming from information disclosed in patent literature concerning the synthesis of Eribulin Mesylate.

Molecular Formula and Mass Spectrometric Evidence

The proposed this compound is believed to form during the synthesis process. A key patent discloses that a common synthetic route can lead to the generation of this dimeric impurity google.com. The structure provided in the patent suggests a specific linkage between two Eribulin molecules.

From this proposed structure, a molecular formula of C80H115NO22 can be deduced. This corresponds to a monoisotopic mass of approximately 1441.79 g/mol . Publicly available chemical databases also list an "this compound" with this molecular formula and a molecular weight of 1442.8 g/mol .

The mass spectrometric evidence for such a structure would be the detection of a molecular ion corresponding to this mass in high-resolution mass spectrometry. For instance, in positive ion mode electrospray ionization (ESI), one would expect to observe an [M+H]+ ion at m/z 1442.79 or an [M+Na]+ ion at m/z 1464.77. The isotopic pattern of this molecular ion would also need to match the theoretical pattern for the proposed formula.

| Attribute | Proposed Value |

| Molecular Formula | C80H115NO22 |

| Molecular Weight | ~1442.8 g/mol |

| Monoisotopic Mass | ~1441.79 g/mol |

| Expected [M+H]+ ion | ~1442.79 m/z |

| Expected [M+Na]+ ion | ~1464.77 m/z |

Note: The exact observed mass may vary slightly depending on the calibration of the mass spectrometer.

Stereochemical Considerations in Dimer Formation

Eribulin is a molecule of immense stereochemical complexity, boasting 19 chiral centers. The formation of a dimer from such a molecule introduces further stereochemical considerations. The patent literature suggests that the dimer is formed when the free amino group of one Eribulin molecule undergoes a nucleophilic attack on an activated intermediate of another Eribulin molecule google.com.

Given the intricate three-dimensional structure of Eribulin, the accessibility of the reacting functional groups will be highly dependent on their stereochemical orientation. The formation of the dimer is therefore likely to be a stereoselective process, potentially favoring the formation of one or a limited number of diastereomers.

The precise stereochemistry of the newly formed bond linking the two Eribulin units would need to be confirmed through detailed NMR analysis, potentially including Nuclear Overhauser Effect (NOE) experiments, which can provide information about the spatial proximity of atoms. Ascertaining the absolute stereochemistry at every stage of synthesis is crucial for Eribulin, and this principle extends to the characterization of its impurities google.com. The complex stereochemical landscape of Eribulin necessitates careful control of reaction conditions to minimize the formation of such dimeric impurities and ensure the desired stereochemical integrity of the final drug substance.

Identification of Variant Dimer Impurities (e.g., sulfur-incorporated dimers)

The analysis of Eribulin production batches and stability studies has led to the identification of various impurities. While monomeric impurities are more common, the formation of dimeric structures presents a unique challenge for both isolation and characterization. These dimers can arise from various reaction pathways during synthesis or degradation, leading to molecules with twice the molecular weight of the parent drug, or a combination of the drug and a related precursor.

One such identified impurity is the "this compound," which has a molecular formula of C80H115NO22 and a molecular weight of approximately 1442.8 g/mol . The systematic IUPAC name for this compound is (1S,3S,6S,9S,12S,14R,16R,18S,20R,21R,22S,26R,29S,31R,32S,33R,35R,36S)-20-[(2S)-2-hydroxy-3-[[(2S)-2-hydroxy-3-[(1S,3S,6S,9S,12S,14R,16R,18S,20R,21R,22S,26R,29S,31R,32S,33R,35R,36S)-21-methoxy-14-methyl-8,15-dimethylidene-24-oxo-2,19,30,34,37,39,40,41-octaoxanonacyclo[24.9.2.13,32.13,33.16,9.112,16.018,22.029,36.031,35]hentetracontan-20-yl]propyl]amino]propyl]-21-methoxy-14-methyl-8,15-dimethylidene-2,19,30,34,37,39,40,41-octaoxanonacyclo[24.9.2.13,32.13,33.16,9.112,16.018,22.029,36.031,35]hentetracontan-24-one.

While detailed research findings on the structural elucidation of this specific dimer are not extensively published in peer-reviewed literature, its commercial availability as a reference standard suggests that its structure has been confirmed, likely through a combination of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. These techniques are essential for piecing together the complex connectivity and stereochemistry of such large molecules.

Detailed Research Findings and Data Tables

Publicly available scientific literature does not currently contain detailed experimental data or in-depth research findings on the structural characterization of variant Eribulin dimer impurities, including those that might incorporate sulfur atoms. The formation of sulfur-incorporated dimers would likely arise from the presence of sulfur-containing reagents or impurities during the manufacturing process. The identification and characterization of such variants would require sophisticated analytical techniques capable of detecting subtle structural modifications.

Forced degradation studies are a common approach to intentionally degrade a drug substance to identify potential degradation products and pathways. A study on the stability of Eribulin mesylate solutions indicated that degradation was observed under oxidative conditions. nih.gov While this study did not specifically report the formation of dimer impurities, it is conceivable that oxidative stress could contribute to dimerization pathways. However, without specific studies focused on this, the link remains speculative.

The European Medicines Agency has noted that the characterization of Eribulin's active substance and its impurities is in accordance with EU guidelines, and potential and actual impurities have been discussed and characterized. sfu.ca This suggests that detailed characterization data for known impurities, which would include any identified dimers, exists within regulatory filings, though it is not publicly detailed.

To facilitate the understanding of the known this compound, the following interactive data table summarizes its key properties based on available information.

| Property | Value | Source |

| Compound Name | This compound | Multiple |

| Molecular Formula | C80H115NO22 | PubChem |

| Molecular Weight | 1442.8 g/mol | PubChem |

| IUPAC Name | (1S,3S,6S,9S,12S,14R,16R,18S,20R,21R,22S,26R,29S,31R,32S,33R,35R,36S)-20-[(2S)-2-hydroxy-3-[[(2S)-2-hydroxy-3-[(1S,3S,6S,9S,12S,14R,16R,18S,20R,21R,22S,26R,29S,31R,32S,33R,35R,36S)-21-methoxy-14-methyl-8,15-dimethylidene-24-oxo-2,19,30,34,37,39,40,41-octaoxanonacyclo[24.9.2.13,32.13,33.16,9.112,16.018,22.029,36.031,35]hentetracontan-20-yl]propyl]amino]propyl]-21-methoxy-14-methyl-8,15-dimethylidene-2,19,30,34,37,39,40,41-octaoxanonacyclo[24.9.2.13,32.13,33.16,9.112,16.018,22.029,36.031,35]hentetracontan-24-one | PubChem |

Further research and publication of detailed analytical data are necessary to fully elucidate the structures and formation pathways of variant Eribulin dimer impurities, including any potential sulfur-incorporated analogues. Such studies would be invaluable for the ongoing control and optimization of the Eribulin manufacturing process.

Mechanistic Investigations of Eribulin Dimer Impurity Formation

Degradation-Induced Dimerization Pathways

The formation of impurities in pharmaceutical products is a critical aspect of drug development and manufacturing, as these impurities can impact the safety and efficacy of the final product. For eribulin (B193375), a complex synthetic analog of the natural product halichondrin B, the control of impurities is essential. Impurities and their degradation products can arise during both the manufacturing process and storage. mdpi.com Regulatory bodies require that these impurities be identified and controlled within acceptable limits. mdpi.com The investigation into how eribulin might degrade under various stress conditions is crucial to understanding and preventing the formation of related substances, including potential dimeric impurities. Stress testing, which involves exposing the drug substance to harsh conditions like oxidation and hydrolysis, helps to elucidate these potential degradation pathways. researchgate.netnih.gov

Oxidative Degradation Mechanisms

Investigations into the stability of eribulin have consistently identified oxidation as a primary pathway for degradation. In studies where eribulin solutions were subjected to a range of stress conditions, including hydrolysis, photolysis, and thermal degradation, significant degradation was observed only under oxidative conditions. researchgate.netnih.govnih.gov

A stability study utilizing a high-performance liquid chromatography (HPLC)-UV method was conducted to assess ready-to-use eribulin solutions. nih.gov This study subjected eribulin to forced degradation under several conditions. The results clearly indicated that while the compound was stable under hydrolytic, photolytic, and thermal stress, it was susceptible to degradation when exposed to an oxidizing agent. researchgate.netnih.gov

While the precise structure of the oxidative degradants and the exact mechanism leading to their formation are not fully detailed in the available literature, the findings confirm that the eribulin molecule is sensitive to oxidative stress. This susceptibility underscores the importance of protecting eribulin from oxidative environments during manufacturing and storage to prevent the formation of degradation products.

| Condition | Observation | Reference |

|---|---|---|

| Forced Degradation (Oxidation) | Degradation of eribulin was observed. | researchgate.netnih.gov |

| Forced Degradation (Other conditions: hydrolysis, photolysis, thermal) | No significant degradation was found. | researchgate.netnih.gov |

Hydrolytic Degradation Pathways

The stability of eribulin with respect to hydrolysis has been evaluated under acidic, neutral, and alkaline conditions. Comprehensive stability studies have demonstrated that eribulin is chemically stable and does not undergo significant degradation when subjected to hydrolytic stress. researchgate.netnih.gov In one study, chemical and physical stability tests were performed on various concentrations of eribulin solutions, which were subjected to acidic and alkaline hydrolysis, among other conditions. The results showed no notable degradation attributable to hydrolysis. researchgate.net

However, some regulatory documents note that the bulk eribulin mesylate drug substance is sensitive to acid and heat. pmda.go.jpeuropa.eu For instance, a deliberation report from the Japanese Pharmaceutical and Food Safety Bureau mentions that eribulin mesylate is degraded by acid and heat. pmda.go.jp It is noted to be freely soluble in buffers from pH 3 to 7, soluble at pH 9, and slightly soluble at pH 11. pmda.go.jp Despite these observations, detailed mechanistic pathways for acid- or base-catalyzed hydrolytic degradation leading to dimerization have not been described in the reviewed literature. The consensus from specific stability-indicating method studies is that hydrolysis is not a primary degradation route for eribulin in solution. researchgate.netnih.gov

| Condition | Observation | Reference |

|---|---|---|

| Forced Degradation (Acidic and Alkaline Hydrolysis) | No significant degradation was found. | researchgate.net |

| pH Solubility Profile | Freely soluble (pH 3-7), soluble (pH 9), slightly soluble (pH 11). | pmda.go.jp |

| Bulk Drug Substance Sensitivity | Characterized as sensitive to acid and heat. | pmda.go.jpeuropa.eu |

Advanced Analytical Methodologies for Eribulin Dimer Impurity Analysis

Development and Validation of Stability-Indicating Methods

The cornerstone of impurity analysis is the use of stability-indicating methods (SIMs). A SIM is a validated analytical procedure that can accurately and specifically measure the drug substance in the presence of its potential impurities and degradation products. nih.gov The development of such methods involves subjecting the API to forced degradation under various stress conditions, including acid and base hydrolysis, oxidation, heat, and photolysis. neuroquantology.com This stress testing deliberately degrades the sample to generate potential impurities, ensuring that the developed analytical method can effectively separate these new compounds from the main API peak. nih.gov The ability to achieve this separation demonstrates the method's specificity, a key requirement for its use in stability studies and routine quality control. neuroquantology.com

High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a robust and widely used technique for the routine analysis of pharmaceutical impurities. frontiersin.org This method separates components in a mixture based on their differential interactions with a stationary phase (packed in a column) and a liquid mobile phase pumped at high pressure. researchgate.net For an impurity like the Eribulin (B193375) Dimer, a reversed-phase HPLC (RP-HPLC) method is typically developed.

Method development focuses on optimizing several critical parameters to achieve adequate separation between Eribulin and the dimer impurity. These parameters include the choice of a stationary phase (e.g., C18 column), the composition of the mobile phase (often a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol), the pH of the mobile phase, column temperature, and the flow rate. jptcp.com UV detection is employed to monitor the column effluent, with the wavelength selected to maximize the response for both the API and the impurity. turkjps.org The method is validated according to International Council for Harmonisation (ICH) guidelines to ensure it is fit for its intended purpose. researchgate.net

Table 1: Illustrative HPLC-UV Chromatographic Conditions for Impurity Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Elution Mode | Gradient |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40°C |

| Detection Wavelength | 219 nm |

| Injection Volume | 10 µL |

Note: This table represents typical conditions used for impurity analysis and is for illustrative purposes. nih.gov

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC. By utilizing columns with smaller particle sizes (typically sub-2 µm) and operating at much higher pressures, UHPLC systems deliver faster analysis times, superior resolution, and enhanced sensitivity. These advantages are particularly valuable for analyzing complex samples containing multiple impurities or for resolving closely eluting peaks, which could be the case for structural analogues like a dimer impurity. The fundamental principles of separation are the same as HPLC, but the improved efficiency of UHPLC allows for higher throughput in quality control environments and better separation of trace-level impurities. sigmaaldrich.com

For impurities that are present at very low levels or require definitive structural identification, coupled or hyphenated techniques are employed. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool that combines the high separation capability of HPLC or UHPLC with the high sensitivity and specificity of mass spectrometry. nih.gov After the components are separated by the LC system, they are introduced into the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio (m/z).

This technique is invaluable for several reasons:

Trace Analysis: LC-MS/MS can detect and quantify impurities at parts-per-million (ppm) or even lower levels, which is crucial for controlling potentially genotoxic impurities. jocpr.com

Structural Elucidation: By analyzing the fragmentation patterns of an impurity in the mass spectrometer (MS/MS), its molecular structure can be proposed or confirmed. This is essential for identifying unknown degradation products or process impurities like the Eribulin Dimer. nih.gov

Specificity: The technique provides an orthogonal detection method to UV, confirming the identity of peaks and ensuring that no co-eluting impurities are hidden under the main API peak. researchgate.net

Quantitative Determination of Eribulin Dimer Impurities

Once a suitable stability-indicating method is developed, it must be validated to prove its reliability for quantitative analysis. This involves a series of experiments to assess its performance characteristics, including linearity, detection limits, accuracy, and precision, as mandated by ICH guidelines. fda.gov

To quantify the Eribulin Dimer Impurity, its concentration is measured against a calibration curve. This is constructed by preparing a series of solutions of a reference standard of the impurity at known concentrations and plotting the analytical response (e.g., peak area) against the concentration. The linearity of this relationship is assessed over a specified range, typically from the limit of quantification to 150% of the specification level for the impurity. researchgate.net A high correlation coefficient (r² > 0.999) indicates good linearity. jptcp.com

Two critical sensitivity parameters are determined:

Limit of Detection (LOD): The lowest concentration of the impurity that can be reliably detected by the analytical method, though not necessarily quantified with acceptable accuracy. researchgate.net

Limit of Quantification (LOQ): The lowest concentration of the impurity that can be measured with acceptable precision and accuracy. researchgate.net The LOQ is a critical parameter for ensuring that the method is sensitive enough to control the impurity at the required specification limit. fda.gov

Table 2: Representative Linearity and Sensitivity Data for an Impurity

| Parameter | Result |

|---|---|

| Linearity Range | 0.05 µg/mL - 2.0 µg/mL |

| Correlation Coefficient (r²) | 0.9998 |

| Limit of Detection (LOD) | 0.02 µg/mL |

| Limit of Quantification (LOQ) | 0.05 µg/mL |

Note: This table is an illustrative example of validation results for a quantitative impurity method. turkjps.orgresearchgate.net

Accuracy and precision studies are performed to demonstrate the reliability and consistency of the analytical method.

Accuracy refers to the closeness of the measured value to the true value. It is typically determined by performing recovery studies. This involves adding a known amount of the impurity reference standard (spiking) to a sample solution of the API at different concentration levels (e.g., 50%, 100%, and 150% of the specification limit). The percentage of the added impurity that is recovered by the method is then calculated. Acceptance criteria for recovery are typically in the range of 90-110%. researchgate.net

Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the Relative Standard Deviation (RSD) of a series of measurements. Precision is evaluated at different levels:

Repeatability (Method Precision): Assesses precision over a short interval of time with the same analyst and equipment.

Intermediate Precision: Assesses the effect of random events within a laboratory, such as different days, different analysts, or different equipment. jptcp.com An RSD of less than 10% is often required for impurity analysis. nih.gov

Table 3: Illustrative Accuracy and Precision Data for an Impurity

| Validation Parameter | Level | Acceptance Criteria | Result |

|---|---|---|---|

| Accuracy (% Recovery) | 50% | 90.0% - 110.0% | 98.4% |

| 100% | 100.2% | ||

| 150% | 99.5% | ||

| Precision (% RSD) | Repeatability | ≤ 10.0% | 1.5% |

Note: This table is a representative summary of accuracy and precision results from a method validation study. jptcp.comnih.gov

Reference Standards and Certified Reference Materials for this compound

The accurate identification and quantification of the this compound are contingent upon the availability and proper use of highly characterized reference standards. These standards are fundamental to the development, validation, and routine application of analytical methods in a quality control setting. A reference standard for the this compound is a highly purified and well-characterized substance used as a benchmark for qualitative and quantitative analyses.

Reference standards for the this compound are available commercially from various specialized suppliers. These standards are intended for laboratory use in activities such as analytical method development, method validation, and system suitability testing. While specific offerings may vary, these standards are typically accompanied by a Certificate of Analysis (CoA), which documents the identity and purity of the material.

A Certified Reference Material (CRM) represents a higher level of quality assurance, as it is accompanied by a certificate that provides the value of a specified property, its associated uncertainty, and a statement of metrological traceability. While a specific CRM for the this compound may not be widely available, the principles of its characterization would follow similar rigorous protocols.

The characterization of a reference standard for the this compound involves a multi-faceted analytical approach to confirm its structure and purity. This typically includes:

Spectroscopic Analysis: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR) and Mass Spectrometry (MS) are employed to confirm the molecular structure of the dimer. The complex structure of the this compound necessitates high-resolution mass spectrometry to confirm its molecular weight.

Chromatographic Purity: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) is used to determine the purity of the reference standard. These methods are capable of separating the dimer from the active pharmaceutical ingredient (API), Eribulin, and other related impurities.

Other Physicochemical Characterization: Additional tests may be performed to further characterize the reference standard, such as determining its water content (by Karl Fischer titration) and residual solvent content (by Gas Chromatography).

The availability of a well-characterized this compound reference standard is indispensable for the following applications:

Peak Identification: In chromatographic analysis, the retention time of the reference standard is used to unequivocally identify the peak corresponding to the this compound in a sample of the Eribulin drug substance or product.

Method Validation: During the validation of an analytical method, the reference standard is used to assess key performance parameters such as accuracy, precision, linearity, and specificity, in line with the International Council for Harmonisation (ICH) guidelines.

Quantification: The reference standard is used to prepare calibration standards or as a single-point standard for the accurate quantification of the this compound in routine quality control testing.

Below are data tables summarizing the key physicochemical properties of the this compound and a representative example of what a Certificate of Analysis for a reference standard might include.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈₀H₁₁₅NO₂₂ | PubChem |

| Molecular Weight | 1442.8 g/mol | PubChem |

| IUPAC Name | (1S,3S,6S,9S,12S,14R,16R,18S,20R,21R,22S,26R,29S,31R,32S,33R,35R,36S)-20-[(2S)-2-hydroxy-3-[[(2S)-2-hydroxy-3-[(1S,3S,6S,9S,12S,14R,16R,18S,20R,21R,22S,26R,29S,31R,32S,33R,35R,36S)-21-methoxy-14-methyl-8,15-dimethylidene-24-oxo-2,19,30,34,37,39,40,41-octaoxanonacyclo[24.9.2.1³,³².1³,³³.1⁶,⁹.1¹²,¹⁶.0¹⁸,²².0²⁹,³⁶.0³¹,³⁵]hentetracontan-20-yl]propyl]amino]propyl]-21-methoxy-14-methyl-8,15-dimethylidene-2,19,30,34,37,39,40,41-octaoxanonacyclo[24.9.2.1³,³².1³,³³.1⁶,⁹.1¹²,¹⁶.0¹⁸,²².0²⁹,³⁶.0³¹,³⁵]hentetracontan-24-one | PubChem |

Table 2: Example Certificate of Analysis for this compound Reference Standard

| Test | Method | Specification | Result |

| Appearance | Visual | White to off-white solid | Conforms |

| Identity by ¹H NMR | NMR Spectroscopy | Conforms to structure | Conforms |

| Identity by Mass Spectrometry | LC-MS | Conforms to molecular weight | Conforms |

| Purity by HPLC | HPLC-UV | ≥ 95.0% | 96.5% |

| Water Content | Karl Fischer Titration | ≤ 2.0% | 0.8% |

| Residual Solvents | GC-HS | Meets ICH limits | Conforms |

Strategies for Control and Mitigation of Eribulin Dimer Impurities in Manufacturing

Process Chemistry Optimization for Impurity Minimization

The foundation of impurity control lies in the optimization of the synthetic process itself. grace.com For a molecule as complex as eribulin (B193375), with its multiple stereocenters, this requires a deep understanding of the reaction mechanisms that can lead to impurity formation. google.comacs.org

A key strategy to prevent the formation of dimer impurities is the rational design of the synthetic route. sfu.ca Traditional synthetic routes for eribulin mesylate have been identified as being susceptible to the generation of dimer impurities. google.com This occurs when the free amino group in a reaction intermediate undergoes a nucleophilic attack on the mesylate (OMs) or tosylate (OTs) groups of another substrate molecule, leading to dimerization. google.com

To address this, alternative synthetic pathways have been developed. One patented method focuses on avoiding the conditions that lead to dimerization by employing a different chemical transformation in the final steps of the synthesis. google.com This approach has been shown to effectively avoid the generation of dimeric impurities, which is crucial for improving the quality of the final product. google.com Research has also explored the impact of protecting groups on reaction pathways, finding that certain protecting groups can shift the site of a reaction and improve the rate of the desired intramolecular reaction over competing dimerization. sfu.ca

Impurity purging studies are a critical component of process development, designed to demonstrate the capability of the manufacturing process to remove impurities to acceptable levels. fda.gov These studies involve intentionally "spiking" a process stream with a known amount of an impurity to determine the effectiveness of subsequent purification steps in removing it. europa.eu

For eribulin, detailed assessments of the origin, fate, and purge of potential impurities, including those that could lead to dimers, are conducted. europa.eu The FDA has emphasized the importance of detailed data from impurity purging studies to demonstrate robust process control. fda.gov By understanding how and where impurities are formed and how they are removed, the manufacturing process can be optimized to ensure a high-purity final product. grace.com This includes evaluating the impact of changes in the impurity profile of starting materials on the formation of impurities in later stages of the synthesis. researchgate.net

Downstream Processing and Purification Techniques

Even with an optimized synthetic route, the removal of any remaining impurities through downstream processing is essential.

Chromatography is a powerful tool for separating complex mixtures and is a key technique for removing dimer impurities from crude eribulin. google.com Several chromatographic methods can be employed, including:

Flash Chromatography: This technique is often used for the initial purification of the crude product. google.com

High-Performance Liquid Chromatography (HPLC): HPLC provides higher resolution and is used to achieve the high purity required for the final API. google.com

Ion Exchange Chromatography: This method separates molecules based on their net charge and can be effective in separating eribulin from charged impurities. google.com

Supercritical Fluid Chromatography (SFC): SFC offers an alternative to liquid chromatography with different selectivity. google.com

The choice of chromatographic method and conditions, such as the stationary phase and mobile phase, is critical for achieving effective separation of the eribulin monomer from the dimer impurity. sfu.ca For instance, C2-modified silica (B1680970) gel has been successfully used to purify sensitive intermediates in the eribulin synthesis without causing degradation. sfu.ca

A patented purification process for eribulin describes the use of column chromatography with an eluent system of acetonitrile (B52724) and a water buffer to purify the crude product. google.com Another method involves purifying the crude eribulin using flash column chromatography with a solvent system of methanol/dichloromethane, sometimes with the addition of ammonium (B1175870) hydroxide. google.com

Table 1: Chromatographic Methods for Eribulin Purification

| Chromatographic Method | Purpose | Reference |

|---|---|---|

| Flash Chromatography | Initial purification of crude eribulin. | google.com |

| High-Performance Liquid Chromatography (HPLC) | High-resolution purification to achieve final API purity. | google.com |

| Ion Exchange Chromatography | Separation based on charge. | google.com |

| Supercritical Fluid Chromatography (SFC) | Alternative separation technique. | google.com |

| Column Chromatography (Acetonitrile/Water Buffer) | Purification of crude eribulin. | google.com |

Crystallization is a highly effective purification technique that can selectively isolate the desired compound, leaving impurities behind in the mother liquor. acs.org For eribulin, crystallization is a critical step in the final isolation and purification of the API. acs.orggoogle.com

The process often involves dissolving the purified eribulin in a suitable solvent system and then inducing crystallization by changing the conditions, such as temperature or solvent composition. google.com For example, a process has been described where crude eribulin is dissolved in a dichloromethane/pentane mixture, filtered, and then concentrated to yield the purified product. google.com

The formation of a pharmaceutically acceptable salt, such as eribulin mesylate, can also be an integral part of the purification strategy. google.com The process of forming the salt can itself be a purification step, and the salt may have different crystallization properties that can be exploited for further purification. google.com Spiking studies have been used to demonstrate the rejection of impurities during the synthesis and crystallization processes. europa.eu

In-Process Control and Monitoring of Dimer Formation

Effective control of dimer impurities requires diligent in-process monitoring to track their formation and ensure they are maintained below acceptable limits. This involves the use of sensitive and specific analytical methods to quantify the levels of the dimer impurity at various stages of the manufacturing process. fda.gov

Regulatory agencies require that the control strategy for the active substance is well-defined and satisfactory. europa.eu This includes setting acceptance criteria for specified and unspecified impurities. fda.gov For eribulin, the quality control strategy includes controlling related substances, including isomers, in the drug substance as well as in the starting materials and intermediates. pmda.go.jp

Analytical techniques such as Ultra Performance Liquid Chromatography (UPLC) and Q-tof mass spectrometry are used to monitor the purity of eribulin and to detect the presence of dimer impurities. google.comgoogle.com By closely monitoring the process, any deviations that could lead to increased impurity formation can be identified and corrected in a timely manner, ensuring the consistent quality of the final product.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| Eribulin |

| Eribulin Dimer Impurity |

| Eribulin Mesylate |

Stability and Degradation Kinetics Relevant to Eribulin Dimer Impurity Profile

Forced Degradation Studies for Eribulin (B193375) Impurity Profiling

Forced degradation, or stress testing, is a crucial component in the development of pharmaceuticals. It involves subjecting the drug substance to conditions more severe than accelerated stability testing to elucidate potential degradation products and pathways. pnrjournal.com This information is instrumental in developing and validating stability-indicating analytical methods capable of separating and quantifying any impurities that may form. pnrjournal.compharmtech.com Studies on eribulin have explored its susceptibility to various stress factors, including heat, light, pH, and oxidation. researchgate.netnih.gov

Eribulin mesylate has been shown to be sensitive to heat. fda.govpmda.go.jp Stress testing involving elevated temperatures revealed a decrease in the content of eribulin mesylate and a corresponding increase in the total amount of related substances. pmda.go.jp In one study, applying high temperatures resulted in a notable degradation of the active substance. researchgate.net Thermal cycling tests have also demonstrated an increase in the total amount of related substances from the baseline. pmda.go.jp This susceptibility to thermal degradation underscores the importance of controlled temperature during manufacturing and storage to minimize the formation of impurities.

The photostability of eribulin has been evaluated under various conditions, with some studies indicating a sensitivity to light. fda.gov However, other research suggests that the drug's stability in the presence of light can be dependent on the formulation and storage solution. For instance, ready-to-use eribulin solutions were found to be chemically stable for at least 14 days at 20°C under room light exposure. researchgate.netnih.gov Similarly, stress tests on the drug product showed no significant degradation caused by light. pmda.go.jp One patent for an eribulin mesylate injection formulation highlights that selecting a citrate (B86180) buffer system can effectively improve the preparation's stability against light. google.com These findings suggest that while the eribulin molecule may have some inherent photosensitivity, formulation strategies can mitigate this degradation pathway.

Hydrolytic stability is a key parameter, and eribulin has demonstrated susceptibility to acid-catalyzed degradation. fda.govpmda.go.jp The molecule is freely soluble in buffers from pH 3 to 7, soluble at pH 9, and slightly soluble at pH 11. pmda.go.jp A study subjecting eribulin to stress conditions of hydrolysis confirmed its degradation. nih.gov The pH of the formulation is a critical factor; stability tests have shown that while the pH may vary slightly over time, it generally remains within a favorable range of 5-9 for stability. nih.gov

Oxidative degradation has been identified as a significant degradation pathway for eribulin. researchgate.netnih.gov In comprehensive forced degradation studies, notable degradation was primarily observed under oxidative stress conditions. researchgate.netnih.gov This indicates that eribulin is susceptible to oxidation, which can be initiated by radicals. ijsrch.com The formation of reactive oxygen species (ROS) is a known cause of oxidative stress. researchgate.net This susceptibility necessitates protection from oxidizing agents during synthesis and in the final formulation to prevent the formation of oxidative degradants.

Table 1: Summary of Forced Degradation Studies on Eribulin

| Stress Factor | Conditions Investigated | Observed Outcome | Citations |

| Thermal | High temperature application; Thermal cycling | Decrease in eribulin content; Increase in total related substances. | researchgate.netpmda.go.jp |

| Photolytic | Exposure to room light and UV radiation | Conflicting results: Some studies show sensitivity, while others demonstrate stability depending on the formulation. | researchgate.netnih.govfda.govpmda.go.jpgoogle.com |

| Hydrolysis | Acidic, alkaline, and neutral pH conditions | Degradation observed, particularly under acidic conditions. | nih.govfda.govpmda.go.jp |

| Oxidative | Exposure to oxidizing agents | Significant degradation of eribulin. | researchgate.netnih.gov |

Long-Term and Accelerated Stability Studies of Eribulin and its Impurities

Long-term and accelerated stability studies are performed to predict the shelf life of a drug product and to determine appropriate storage conditions. These studies for eribulin mesylate have been foundational in establishing its commercial expiry date. fda.govhpfb-dgpsa.ca Based on up to 36 months of long-term and 6 months of accelerated stability data, a 48-month shelf-life was considered acceptable when stored at up to 25°C. fda.govhpfb-dgpsa.ca

Long-term stability tests on the drug substance at various temperatures showed no impact on quality when stored at -65°C or -20°C. pmda.go.jp However, at 5°C, an increase in related substances and a corresponding decrease in eribulin content were observed, reinforcing its sensitivity to temperature even under refrigerated conditions. pmda.go.jp Impurities and degradation products arising from storage were reported and characterized, and were found to be within established limits. hpfb-dgpsa.ca

The formation of impurities over the product's shelf life is a critical quality attribute that is closely monitored. Among the potential impurities, dimeric species can arise, often during the synthesis process or through degradation. A specific "Dimer impurity" has been identified in relation to eribulin mesylate. google.com A patented synthesis method was specifically developed to avoid the generation of this dimeric impurity, indicating that its formation is a known risk. google.com

While long-term stability studies have monitored the growth of total related substances, specific public data quantifying the growth rate of the eribulin dimer impurity over time is limited. pmda.go.jp The stability data confirms that under recommended storage conditions (25°C), the impurity profile remains within acceptable specifications for the approved 48-month shelf life. fda.govhpfb-dgpsa.ca The control of this and other impurities begins with the manufacturing process, where levels are monitored to ensure they are within established limits. hpfb-dgpsa.ca

Table 2: Summary of Eribulin Stability Study Findings

| Study Type | Storage Conditions | Key Findings | Citations |

| Accelerated | Exaggerated conditions (e.g., higher temperature/humidity) | Supported a 48-month shelf-life. | fda.govhpfb-dgpsa.ca |

| Long-Term | -65°C, -20°C | Quality of drug substance was not affected. | pmda.go.jp |

| Long-Term | 5°C | Increased amount of related substances and decreased eribulin content observed. | pmda.go.jp |

| Long-Term | Up to 25°C | Impurities remained within acceptable limits over a 48-month period. | fda.govhpfb-dgpsa.ca |

Influence of Storage Conditions on Dimer Formation Rates

The rate of formation for impurities such as the Eribulin Dimer is directly linked to the storage conditions of the drug substance and the formulated drug product. The primary factors influencing the degradation of Eribulin, which would include dimer formation, are temperature, the physical state of the product (substance vs. solution), and exposure to other chemical stressors. nih.govpmda.go.jp

Detailed research findings indicate that temperature is a critical parameter affecting the stability of Eribulin Mesylate. A Japanese regulatory report noted that during long-term testing of the drug substance, storage at 5°C resulted in an increase in related substances and a corresponding decrease in the content of Eribulin Mesylate. pmda.go.jp The substance is also known to be degraded by heat. pmda.go.jp Conversely, the manufacturer's instructions for the commercial vialed product specify storage at room temperature (25°C, with excursions permitted to 15°C-30°C) and explicitly state not to refrigerate or freeze the vials. halaven.com This suggests that the stability profile may differ between the raw drug substance and the finished, formulated drug product, or that different degradation pathways are prominent at different temperatures.

Studies on ready-to-use Eribulin solutions, both concentrated and diluted, have shown them to be chemically stable for extended periods when stored under controlled conditions. Admixtures in vials, syringes, or polyolefin bags were found to be stable for at least 14 to 28 days when kept at 4°C (refrigerated) or at room temperature (20°C-25°C), with or without light protection. nih.govresearchgate.netnih.gov In one study, significant degradation was only observed under oxidative stress conditions, highlighting oxidation as a key degradation pathway for the solution form. nih.gov

The following table summarizes findings from various stability studies on Eribulin Mesylate under different storage conditions. While not specific to the dimer impurity, it outlines the conditions under which the parent compound degrades, leading to the formation of total related substances.

pmda.go.jp| Product Form / Concentration | Storage Condition | Duration | Observed Outcome | Source |

|---|---|---|---|---|

| Drug Substance (Primary Batches) | 5°C | Long-Term | Amount of related substances increased; content of Eribulin Mesylate decreased. | |

| Drug Substance (Primary Batches) | -20°C & -65°C | Long-Term | Quality of drug substance was not affected. |

Regulatory Science and Quality Assurance Perspectives on Eribulin Dimer Impurities

Importance of Impurity Control in Pharmaceutical Development

The control of impurities in active pharmaceutical ingredients (APIs) and finished drug products is a critical aspect of pharmaceutical development and manufacturing, directly impacting the quality, safety, and efficacy of medicines. synzeal.comnih.gov Regulatory authorities worldwide, guided by frameworks from organizations like the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), have established stringent guidelines to manage impurities. fda.govtriphasepharmasolutions.com Impurities are defined as any component present in the drug substance or drug product that is not the desired chemical entity or an excipient in the final formulation. synzeal.compharmaffiliates.com

The presence of impurities, even at trace levels, can arise from numerous sources, including raw materials, synthetic intermediates, by-products formed during manufacturing, degradation of the API over time, or residues from catalysts and solvents. nih.goveuropeanpharmaceuticalreview.com Uncontrolled impurities can have significant consequences. They may possess inherent toxicity, including mutagenic or carcinogenic potential, posing a direct risk to patient safety. synzeal.comsfu.ca Furthermore, impurities can potentially alter the stability and shelf-life of a drug product or diminish its therapeutic efficacy. pharmaffiliates.com

Effective impurity management involves a multi-faceted approach. It begins with a thorough understanding of the manufacturing process to identify potential impurities. triphasepharmasolutions.com Advanced analytical techniques are then employed to detect, identify, and quantify these impurities precisely. europeanpharmaceuticalreview.com This comprehensive impurity profile is essential for ensuring batch-to-batch consistency and for establishing appropriate control strategies. pharmaffiliates.com By proactively identifying and controlling impurities from the earliest stages of development, pharmaceutical manufacturers can ensure the safety and quality of their products, meet global regulatory expectations, and ultimately safeguard public health. triphasepharmasolutions.compharmaffiliates.com

Requirements for Impurity Identification and Quantification in Regulatory Filings

Regulatory filings for new drug substances require a detailed account of the impurities present, supported by robust analytical data. The ICH Q3A(R2) guideline provides a framework for the content and qualification of impurities in new drug substances produced by chemical synthesis. sfu.caich.org This guidance establishes thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose (MDD) of the drug.

Reporting Threshold: This is the level above which an impurity must be reported in a regulatory submission. It signifies the minimum concentration that requires documentation. fda.goveuropa.eu

Identification Threshold: If an impurity is present above this threshold, its chemical structure must be determined. fda.govasianjpr.com Efforts to identify impurities below this level are generally not required unless they are expected to be unusually potent. europa.euasianjpr.com

Qualification Threshold: An impurity level that necessitates toxicological data to demonstrate its safety. An impurity is considered qualified if its level has been adequately tested in safety and/or clinical studies. fda.goveuropa.eu

These thresholds are crucial for setting the specifications for a new drug substance. europa.eu The registration application must include documented evidence that the analytical procedures used for detecting and quantifying these impurities are validated and suitable for their intended purpose. asianjpr.comeuropa.eu

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

|---|---|---|---|

| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |

| > 2 g/day | 0.03% | 0.05% | 0.05% |

Future Research Trajectories for Eribulin Dimer Impurity

Development of Novel Analytical Technologies

The structural complexity of Eribulin (B193375) and its potential impurities necessitates the development of highly sensitive and specific analytical methods. While High-Performance Liquid Chromatography (HPLC) is a standard technique, future research should focus on more advanced technologies to detect and characterize challenging impurities like a dimer, which may be present at trace levels and could be isomeric in nature. nih.govpharmafocusasia.com

Key research areas include:

Two-Dimensional Liquid Chromatography (2D-LC): This technique offers significantly enhanced peak capacity and resolution compared to conventional 1D-LC. chromatographyonline.compharmafocuseurope.com A 2D-LC system can utilize different column chemistries or mobile phases in each dimension, providing the orthogonality needed to separate co-eluting peaks, which is crucial for distinguishing a dimer from the monomeric active pharmaceutical ingredient (API) and other related substances. waters.comshimadzu.com Research should focus on developing standardized 2D-LC screening platforms for Eribulin to serve as a powerful tool for peak purity analysis. chromatographyonline.com

Ultra-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UPLC-HRMS): UPLC offers faster analysis times and better resolution than traditional HPLC. biomedres.usijprajournal.com When coupled with HRMS technologies like Quadrupole Time-of-Flight (Q-TOF), it allows for precise mass determination, facilitating the identification of unknown impurities based on their exact mass and isotopic patterns. biomedres.usthermofisher.com Future work should aim to build a comprehensive mass spectral library for Eribulin and its potential degradation and process-related impurities.

Ion Mobility-Mass Spectrometry (IM-MS): IM-MS adds another dimension of separation by differentiating ions based on their size, shape, and charge in the gas phase. chromatographyonline.comdrugtargetreview.comnih.gov This technique is particularly valuable for separating isomers that are indistinguishable by mass alone. drugtargetreview.com Investigating the use of IM-MS could provide unique structural insights into the Eribulin dimer and other complex impurities, offering cleaner spectra and enhancing analytical confidence. nih.govrsc.org

| Technology | Primary Advantage for Dimer Analysis | Key Research Focus |

|---|---|---|

| Two-Dimensional Liquid Chromatography (2D-LC) | Greatly enhanced resolution for separating complex mixtures and co-eluting peaks. chromatographyonline.comwaters.com | Development of orthogonal methods and automated screening platforms. |

| UPLC-HRMS | Provides high-resolution separation with precise mass identification for unknown impurities. biomedres.us | Creation of a dedicated spectral library for Eribulin-related substances. |

| Ion Mobility-Mass Spectrometry (IM-MS) | Ability to separate isomeric impurities based on their gas-phase conformation. chromatographyonline.comdrugtargetreview.com | Characterizing the collision cross-section (CCS) values for Eribulin and its impurities. |

Advanced Mechanistic Modeling of Dimerization Processes

Understanding the fundamental mechanisms that lead to the formation of the this compound is crucial for developing effective control strategies. In silico, or computational, modeling offers a powerful, resource-efficient way to investigate reaction pathways and predict the formation of impurities. nih.govbenthamdirect.commssm.edu

Future research in this area should include:

Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of molecules over time, providing insights into the aggregation and dimerization propensity of Eribulin under various process conditions (e.g., solvent, temperature, concentration). acs.orgnih.govnih.gov These physics-based simulations can help identify the specific molecular interactions and conformations that precede dimerization, guiding process optimization to avoid these conditions. manchester.ac.uk

Quantum Mechanics (QM) Modeling: QM methods can be used to calculate the energies of different reaction pathways, identifying the most likely mechanisms for dimer formation. By modeling transition states and reaction intermediates, researchers can gain a detailed understanding of the chemical kinetics involved, which is essential for preventing the reaction from occurring.

In Silico Degradation Pathway Prediction: Software tools that predict chemical degradation can be adapted to forecast potential dimerization reactions. researchgate.netspringernature.com By inputting the structure of Eribulin and the conditions of the synthetic process, these programs can help identify potential reactive sites and predict the structures of likely impurities, including dimers. nih.gov This predictive capability allows for proactive process design to minimize impurity formation.

| Modeling Technique | Objective | Anticipated Outcome |

|---|---|---|

| Molecular Dynamics (MD) Simulations | Simulate the physical interactions between Eribulin molecules in solution. acs.orgnih.gov | Identification of process conditions (e.g., concentration, solvent) that promote aggregation. |

| Quantum Mechanics (QM) Modeling | Calculate the energetic favorability of potential dimerization reaction pathways. | Elucidation of the most likely chemical mechanism of dimer formation. |

| In Silico Pathway Prediction | Predict potential degradation and process-related impurities based on chemical structure and conditions. researchgate.net | Proactive identification of dimer risk, enabling preventative process design. |

Green Chemistry Approaches for Impurity Reduction

The principles of green chemistry aim to design chemical processes that are more efficient, safer, and have a reduced environmental impact. nih.gov Applying these principles to the synthesis of Eribulin can lead to higher purity and a reduction in impurities like dimers. openaccessjournals.com

Future research should explore:

Continuous Flow Chemistry: Transitioning key synthetic steps from traditional batch processing to continuous flow manufacturing can offer superior control over reaction parameters such as temperature, pressure, and mixing. pharmasalmanac.compharmafocusamerica.com This precise control can minimize the formation of byproducts by maintaining optimal conditions and reducing residence times, thereby preventing the side reactions that may lead to dimerization. chemicalindustryjournal.co.ukbeilstein-journals.org

Biocatalysis: The use of enzymes as catalysts offers unparalleled selectivity (chemo-, regio-, and stereoselectivity) under mild reaction conditions. pharmafocusasia.comrsc.org Research into developing specific enzymes for critical steps in the Eribulin synthesis could eliminate the need for harsh reagents or conditions that might promote impurity formation. bohrium.comacs.organveshanaindia.com The high specificity of biocatalysts can lead to cleaner reaction profiles with significantly fewer impurities. pharmafocusasia.com

Novel Solvent Systems: The choice of solvent can dramatically influence reaction pathways and impurity profiles. Future studies should investigate the use of greener, alternative solvents that may disfavor the aggregation or reaction of Eribulin molecules. This research aligns with the broader goal of making pharmaceutical manufacturing more sustainable. nih.govhilarispublisher.com

Comprehensive Impurity Profiling and Fingerprinting

A deep understanding of the entire impurity profile of a drug substance is essential for ensuring quality and consistency. Rather than focusing on a single impurity, future efforts should aim to create a comprehensive "fingerprint" of each Eribulin batch.

This research trajectory involves:

LC-MS/MS Fingerprinting: This technique can be used to generate a characteristic impurity fingerprint for each batch of Eribulin. nih.gov By creating a detailed map of all detectable impurities, including their retention times, mass-to-charge ratios, and fragmentation patterns, it becomes possible to monitor batch-to-batch consistency and quickly identify any new or unexpected impurities. enovatia.com

Forced Degradation Studies: Comprehensive forced degradation studies under various stress conditions (e.g., acid, base, oxidation, heat, light) are necessary to identify potential degradation products, which could include dimers. Understanding the degradation pathways is crucial for establishing appropriate storage conditions and shelf-life for the drug product.

Process Parameter Correlation: By combining comprehensive impurity profiles with detailed data on manufacturing process parameters, it may be possible to use multivariate data analysis to identify the specific conditions that correlate with the formation of the this compound. This data-driven approach can lead to a more robust and well-understood manufacturing process, aligning with Quality by Design (QbD) principles. pharmafocusasia.com

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for detecting Eribulin Dimer Impurity in drug substances?

- Methodology : High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is widely used, with validation parameters (specificity, linearity, accuracy) aligned with ICH Q2(R2) guidelines. For quantification, spiking the drug substance with synthetic dimer impurity reference standards ensures specificity and accuracy .

- Critical Considerations : Include system suitability tests, retention time reproducibility, and validation against structurally related impurities to confirm method robustness .

Q. How should researchers establish the specificity of analytical procedures for this compound?

- Experimental Design : Spike the drug substance with known concentrations of the dimer impurity and demonstrate resolution from the parent compound and other process-related impurities. Use forced degradation studies (e.g., heat, light, acidic/alkaline conditions) to validate method specificity under stress conditions .

- Data Analysis : Compare chromatographic profiles of stressed samples with unmodified samples to confirm no co-elution or interference .

Q. What regulatory guidelines govern the reporting thresholds for this compound in drug development?

- Guidance : Follow ICH Q3A and Q3D frameworks, which stipulate identification thresholds (≥0.1% for daily doses ≤2 g/day) and qualification thresholds (≥0.15%) for organic impurities. Elemental impurities (e.g., catalysts) require ICP-MS analysis per USP <232> and <233> .

- Documentation : Include structural characterization data, batch-to-batch variability, and toxicological assessments for impurities exceeding thresholds .

Advanced Research Questions

Q. How can researchers resolve contradictory impurity profile data between stressed and accelerated stability studies for this compound?

- Hypothesis Testing : Investigate degradation pathways under varying conditions (pH, temperature). For example, dimer formation via oxidation or hydrolysis may dominate under specific stress conditions. Use orthogonal methods (e.g., NMR, LC-HRMS) to confirm impurity identity .

- Case Study : In oligonucleotide therapeutics, dimer impurities formed during synthesis were resolved by optimizing coupling efficiency and purification steps, highlighting the need for process-specific adjustments .

Q. What strategies are effective for structural elucidation of unknown impurities co-eluting with this compound?

- Methodology : Employ LC-HRMS with fragmentation patterns (MS/MS) and compare with databases (e.g., SciFinder, PubChem). If reference standards are unavailable, synthesize the impurity via scaled-up process deviations or use preparative chromatography for isolation .

- Challenges : For stereoisomers, use chiral columns or nuclear Overhauser effect (NOE) NMR experiments to differentiate configurations .

Q. How to develop a stability-indicating method for this compound when reference standards are unavailable?

- Workflow :

Perform forced degradation studies to generate the impurity.

Use LC-HRMS for provisional identification via molecular formula and fragmentation.

Validate the method using a "dilute-and-shoot" approach with mass-based detection limits .

- Validation Criteria : Demonstrate linearity (R² ≥0.99), precision (%RSD ≤5%), and recovery (90–110%) across multiple batches .

Q. What experimental approaches mitigate the risk of this compound formation during synthesis?

- Process Optimization : Control reaction parameters (temperature, solvent polarity) to minimize dimerization side reactions. For example, reducing excess reagent concentrations or implementing real-time PAT (Process Analytical Technology) monitoring can suppress impurity formation .

- Case Study : In phosphorothioate oligonucleotide synthesis, optimizing sulfurization steps reduced dimer impurities by 60% .

Data Contradiction and Methodological Challenges

Q. How should researchers address discrepancies between computational predictions and experimental data on this compound toxicity?

- Integrated Approach : Combine in silico toxicity prediction tools (e.g., Derek Nexus) with in vitro assays (Ames test, micronucleus assay). If contradictions arise, prioritize experimental data and investigate metabolite interactions or assay-specific limitations .

- Documentation : Clearly annotate assumptions and limitations in computational models to justify deviations from experimental results .

Q. What statistical tools are recommended for analyzing batch-to-batch variability in this compound levels?

- Tools : Use multivariate analysis (e.g., PCA) to identify critical process parameters affecting impurity levels. Control charts (e.g., Shewhart charts) monitor stability over time, while ANOVA compares variability across batches .

- Case Study : A 3-year stability study of monoclonal antibodies used ANOVA to attribute 85% of variability to storage temperature fluctuations, informing revised storage guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.